molecular formula C13H15Cl2N3O2 B15191221 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride CAS No. 139261-80-6

1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride

Cat. No.: B15191221
CAS No.: 139261-80-6
M. Wt: 316.18 g/mol
InChI Key: RMHKKLAZNGUKRG-UHFFFAOYSA-N
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Description

1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

The synthesis of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. For example, as an HIV-1 integrase inhibitor, it binds to the LEDGF/p75-binding pocket, preventing the integration of viral DNA into the host genome . This inhibition disrupts the viral replication cycle and reduces the viral load in infected cells.

Comparison with Similar Compounds

1H-Imidazole-4-carboxylic acid, 2-((4-chlorophenyl)amino)-5-methyl-, ethyl ester, monohydrochloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and its potential as an HIV-1 integrase inhibitor, which distinguishes it from other imidazole derivatives.

Properties

CAS No.

139261-80-6

Molecular Formula

C13H15Cl2N3O2

Molecular Weight

316.18 g/mol

IUPAC Name

ethyl 2-(4-chloroanilino)-5-methyl-1H-imidazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C13H14ClN3O2.ClH/c1-3-19-12(18)11-8(2)15-13(17-11)16-10-6-4-9(14)5-7-10;/h4-7H,3H2,1-2H3,(H2,15,16,17);1H

InChI Key

RMHKKLAZNGUKRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)NC2=CC=C(C=C2)Cl)C.Cl

Origin of Product

United States

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